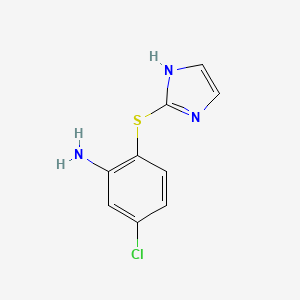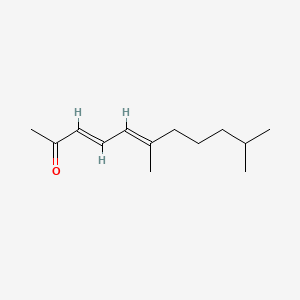
6,10-Dimethylundecadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its fresh, green, floral, and rose-like aroma, making it valuable in the flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,10-Dimethylundecadien-2-one can be synthesized through various methods. One common route involves the condensation of citral with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is often stabilized with antioxidants to prevent degradation during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions: 6,10-Dimethylundecadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,10-Dimethylundecadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 6,10-Dimethylundecadien-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential antimicrobial properties may involve disruption of microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
- 6,10-Dimethyl-5,9-undecadien-2-one (E)
- 6,10-Dimethyl-5,9-undecadien-2-one (Z)
- Dihydropseudoionone
- α,β-Dihydropseudoionone
Comparison: 6,10-Dimethylundecadien-2-one is unique due to its specific aroma profile and its presence in natural sources like tomatoes and mushrooms. Compared to its isomers, such as 6,10-Dimethyl-5,9-undecadien-2-one (E) and (Z), it has distinct olfactory properties that make it particularly valuable in the flavor and fragrance industries .
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(3E,5E)-6,10-dimethylundeca-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,9-11H,5,7-8H2,1-4H3/b10-6+,12-9+ |
Clave InChI |
HBZBROBMQHJIBO-KOOBJXAQSA-N |
SMILES isomérico |
CC(C)CCC/C(=C/C=C/C(=O)C)/C |
SMILES canónico |
CC(C)CCCC(=CC=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



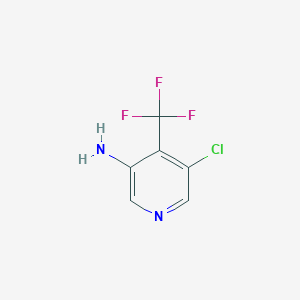
![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
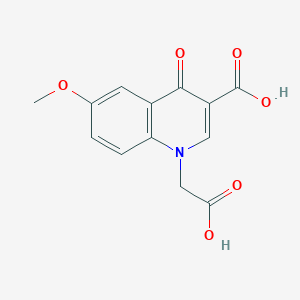
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)

![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)

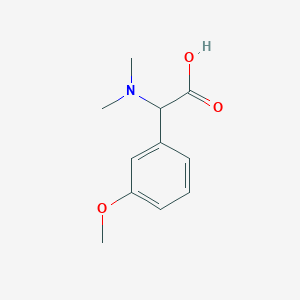
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
